Mardepodect

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mardepodect is not a commonly used term in the scientific community. It is likely a misspelling or alternative name for Manoalide, a complex polycyclic ether natural product isolated from the marine sponge Lissenia sp. []. Manoalide has been the focus of scientific research due to its promising anticancer properties.

Mechanism of action:

Studies have revealed that Manoalide disrupts the normal cell division process by inhibiting a cellular protein called kinesin Eg5. Kinesin Eg5 plays a crucial role in separating chromosomes during cell division (mitosis) []. By inhibiting Eg5, Manoalide can prevent cancer cells from dividing and multiplying.

Preclinical studies:

Manoalide has demonstrated promising antitumor activity in various preclinical studies, including cell line and animal models [, ]. These studies have shown that Manoalide can effectively suppress the growth of different types of cancer cells, including breast cancer, lung cancer, and colon cancer.

Clinical trials:

Manoalide has not yet reached the stage of large-scale clinical trials in humans. However, some initial phase I clinical trials have been conducted to assess its safety and tolerability in cancer patients []. These early trials suggest that Manoalide may be a well-tolerated therapeutic agent, although further research is needed to determine its efficacy and optimal dosing regimen in humans.

Mardepodect, also known by its developmental code PF-2545920, is a compound developed by Pfizer primarily for the treatment of schizophrenia. It functions as a selective inhibitor of phosphodiesterase 10A, an enzyme predominantly expressed in the brain regions associated with dopaminergic signaling, such as the striatum and nucleus accumbens. The inhibition of phosphodiesterase 10A is believed to modulate the activity of dopamine-sensitive medium spiny neurons, which are crucial targets for traditional antipsychotic medications. Mardepodect represents one of the most advanced PDE10A inhibitors in clinical development, having progressed to Phase II trials before its discontinuation in 2017 for both schizophrenia and Huntington's disease treatments .

Mardepodect acts by inhibiting the PDE10A enzyme, which is primarily found in the striatum, nucleus accumbens, and olfactory tubercle regions of the brain []. These areas are crucial for regulating dopamine signaling, a key player in schizophrenia pathophysiology []. PDE10A breaks down cyclic guanosine monophosphate (cGMP), a signaling molecule. By inhibiting PDE10A, Mardepodect increases cGMP levels, potentially leading to altered neuronal activity and therapeutic effects in schizophrenia [, ].

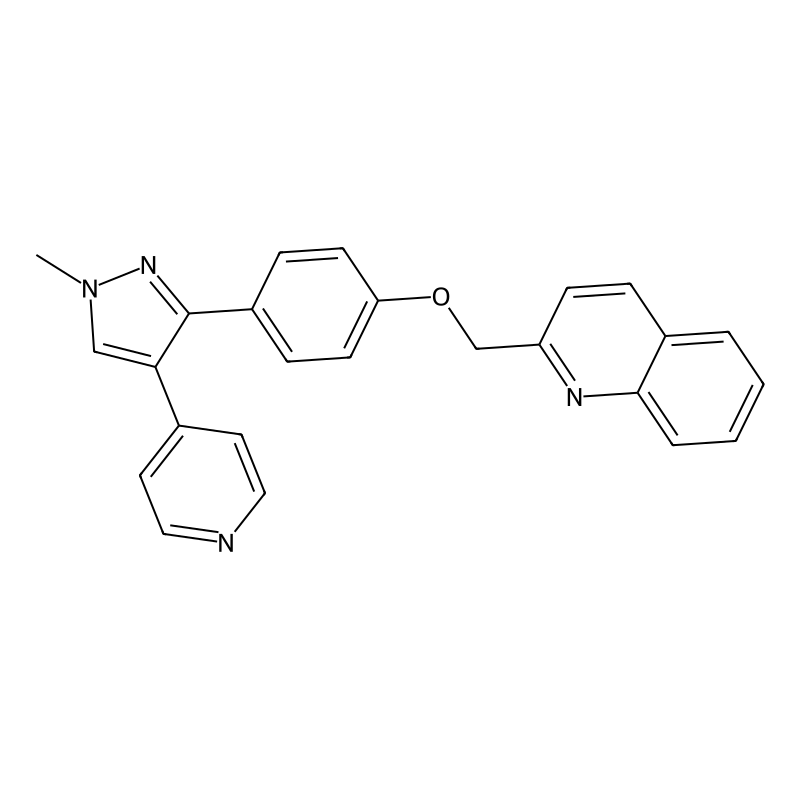

Mardepodect's chemical structure is characterized by the formula and a molar mass of approximately 392.462 g/mol. As a phosphodiesterase inhibitor, it interacts with cyclic nucleotides such as cyclic adenosine monophosphate and cyclic guanosine monophosphate. By inhibiting phosphodiesterase 10A, Mardepodect leads to increased levels of these cyclic nucleotides, which can enhance neurotransmission in dopaminergic pathways .

The biological activity of Mardepodect is primarily linked to its role as a phosphodiesterase 10A inhibitor. This mechanism has been shown to enhance dopaminergic signaling, potentially offering a novel approach to treating schizophrenia with fewer side effects compared to traditional antipsychotics. Studies have indicated that compounds targeting this pathway may provide therapeutic benefits without the common adverse effects associated with dopamine receptor antagonists .

The synthesis of Mardepodect involves several steps typical for small molecule drug development, including:

- Formation of key intermediates: Utilizing various organic reactions to create foundational structures.

- Functionalization: Introducing specific functional groups that confer selectivity for phosphodiesterase 10A.

- Purification: Employing techniques such as chromatography to isolate the final product in high purity.

Exact synthetic pathways are proprietary and may not be publicly disclosed in detail .

Mardepodect was primarily developed for:

- Treatment of schizophrenia: Aimed at offering an alternative mechanism compared to conventional antipsychotics.

- Potential use in Huntington's disease: Although development was discontinued, initial studies suggested possible therapeutic effects.

Additionally, due to its mechanism of action, Mardepodect could serve as a research tool for studying dopaminergic signaling pathways and their implications in various neuropsychiatric disorders .

Mardepodect can be compared with several other compounds that also target phosphodiesterases or have similar applications in neuropsychiatry:

Mardepodect stands out due to its selectivity for phosphodiesterase 10A and its potential for fewer side effects compared to traditional antipsychotics, making it a unique candidate within this class of compounds .

Mardepodect demonstrates exceptional pharmacological potency as a highly selective phosphodiesterase 10A inhibitor. The compound exhibits an inhibition constant fifty (IC50) value of 0.37 nanomolar against phosphodiesterase 10A [1] [2] [3], establishing it as one of the most potent compounds in this therapeutic class. Comparative kinetic studies reveal that Mardepodect maintains greater than 1000-fold selectivity over other phosphodiesterase family members [1] [2], indicating a highly specific binding profile that minimizes off-target phosphodiesterase interactions.

The enzyme kinetics of phosphodiesterase 10A itself reveal important mechanistic insights relevant to Mardepodect action. Phosphodiesterase 10A functions as a dual-substrate enzyme, hydrolyzing both cyclic adenosine monophosphate and cyclic guanosine monophosphate with distinct kinetic parameters. The enzyme demonstrates a Michaelis constant (Km) of 0.05 micromolar for cyclic adenosine monophosphate and 3.0 micromolar for cyclic guanosine monophosphate [4] [5]. Despite the lower Km value for cyclic adenosine monophosphate, the maximum velocity ratio (Vmax) for cyclic guanosine monophosphate relative to cyclic adenosine monophosphate is 4.7 [4], suggesting preferential catalytic turnover of cyclic guanosine monophosphate under saturating substrate conditions.

Structure-based drug design studies have identified critical molecular interactions underlying Mardepodect selectivity. The compound specifically targets a unique "selectivity pocket" within the phosphodiesterase 10A active site, which differs significantly from corresponding regions in other phosphodiesterase family members [6]. Crystallographic analyses demonstrate that Mardepodect forms key interactions with Gln716, a conserved amino acid residue that serves as a critical determinant of phosphodiesterase 10A selectivity [7]. The quinoline core structure of Mardepodect establishes π-π interactions with Phe719 within a hydrophobic clamp region, while the pyrazole moiety contributes additional selectivity-determining contacts [7].

Comparative selectivity profiling against phosphodiesterase 1B reveals specific structural determinants underlying target discrimination. Computational analyses indicate that selective phosphodiesterase 10A inhibitors, including Mardepodect, form hydrogen bonds and hydrophobic interactions with Tyr683 and Phe719 residues that are unique to the phosphodiesterase 10A active site [8]. In contrast, phosphodiesterase 1B inhibitors demonstrate only weak hydrophobic interactions in corresponding regions, explaining the high selectivity profile observed for Mardepodect.

| Kinetic Parameter | Value | Substrate | Reference |

|---|---|---|---|

| IC50 (Mardepodect vs PDE10A) | 0.37 nM | N/A | [1] [2] [3] |

| Selectivity vs other PDEs | >1000-fold | N/A | [1] [2] |

| Km (PDE10A) | 0.05 μM | cAMP | [4] [5] |

| Km (PDE10A) | 3.0 μM | cGMP | [4] [5] |

| Vmax ratio (cGMP/cAMP) | 4.7 | Both substrates | [4] |

Cyclic Nucleotide Modulation Dynamics

Mardepodect exerts its pharmacological effects through modulation of cyclic nucleotide concentrations within target neurons, particularly medium spiny neurons of the striatum. Phosphodiesterase 10A serves as the predominant cyclic adenosine monophosphate-degrading enzyme in striatal tissue [9], making Mardepodect inhibition a potent mechanism for elevating intracellular cyclic nucleotide levels. Experimental studies demonstrate that Mardepodect treatment produces dose-dependent increases in both cyclic adenosine monophosphate and cyclic guanosine monophosphate concentrations in striatal neurons [10] [11].

The dual substrate specificity of phosphodiesterase 10A creates complex regulatory dynamics in cyclic nucleotide homeostasis. Under physiological conditions, phosphodiesterase 10A exhibits kinetic properties consistent with both cyclic adenosine monophosphate phosphodiesterase function and cyclic adenosine monophosphate-inhibited cyclic guanosine monophosphate phosphodiesterase activity [4]. This dual functionality suggests that Mardepodect inhibition may differentially affect cyclic adenosine monophosphate and cyclic guanosine monophosphate levels depending on local substrate concentrations and competing enzymatic activities.

Compartmentalized cyclic nucleotide signaling represents a critical aspect of Mardepodect pharmacodynamics. Cyclic adenosine monophosphate and cyclic guanosine monophosphate form multiple spatially discrete and functionally distinct pools within neurons, each associated with unique multi-protein complexes comprising cyclases, phosphodiesterases, and downstream signaling molecules [12]. Mardepodect inhibition of phosphodiesterase 10A specifically targets those cyclic nucleotide pools that are proximate to phosphodiesterase 10A enzyme complexes, potentially creating localized rather than global changes in second messenger concentrations.

Medium spiny neuron subpopulations demonstrate differential responses to Mardepodect-induced cyclic nucleotide elevation. Direct pathway medium spiny neurons, which express dopamine D1 receptors, and indirect pathway medium spiny neurons, expressing dopamine D2 receptors, show distinct patterns of cyclic adenosine monophosphate elevation following phosphodiesterase 10A inhibition [13]. While both cell types exhibit increased steady-state cyclic adenosine monophosphate concentrations, the downstream protein kinase A-dependent signaling shows preferential activation in indirect pathway neurons [13]. This differential response reflects differences in protein phosphatase-1 inhibition by dopamine and cyclic adenosine monophosphate-regulated phosphoprotein 32 (DARPP-32) between the two medium spiny neuron populations [13].

Temporal dynamics of cyclic nucleotide modulation reveal important kinetic aspects of Mardepodect action. Biosensor imaging studies in brain slices demonstrate that phosphodiesterase 10A inhibition produces sustained elevation of cyclic adenosine monophosphate levels that persists throughout the duration of drug exposure [13]. The kinetics of cyclic nucleotide elevation appear to follow the binding kinetics of Mardepodect to phosphodiesterase 10A, with relatively rapid onset and sustained maintenance during continued enzyme occupancy.

Gene expression changes downstream of cyclic nucleotide elevation provide additional insights into Mardepodect pharmacodynamics. Phosphodiesterase 10A inhibition increases expression of both substance P (a marker of direct pathway medium spiny neurons) and enkephalin (a marker of indirect pathway medium spiny neurons) in striatal tissue [10], confirming that cyclic nucleotide elevation affects both major striatal output pathways. Microarray profiling indicates that phosphodiesterase 10A regulates a substantial number of genes specifically within striatal regions [10], suggesting widespread transcriptional consequences of sustained cyclic nucleotide elevation.

Blood-Brain Barrier Permeability Studies

Mardepodect demonstrates favorable blood-brain barrier permeability characteristics that enable effective central nervous system target engagement. Multiple independent sources confirm that Mardepodect successfully crosses the blood-brain barrier [1] [2] [14], a critical pharmacokinetic property for compounds targeting central nervous system phosphodiesterase 10A. The compound design incorporated specific structural modifications to optimize brain penetration while maintaining phosphodiesterase 10A selectivity and potency [6].

Structure-based design considerations included optimization of physicochemical properties known to influence blood-brain barrier permeability. Mardepodect possesses a molecular weight of 392.45 grams per mole [2] [15], which falls within the generally accepted range for central nervous system-active compounds. The compound chemical formula C25H20N4O indicates appropriate lipophilicity characteristics, with the presence of nitrogen-containing heterocycles providing a balance between lipophilic and hydrophilic properties necessary for effective brain penetration [6].

Comparative blood-brain barrier permeability studies indicate that many current central nervous system drugs achieve brain equilibration within 10 minutes of administration [16]. While specific kinetic data for Mardepodect brain uptake were not identified in the available literature, the compound oral bioavailability and demonstrated central nervous system activity suggest favorable permeability characteristics. The quinoline core structure of Mardepodect contains structural features commonly associated with brain-penetrant compounds, including appropriate polar surface area and hydrogen bonding potential [16].

Blood-brain barrier permeability optimization represented a key consideration during Mardepodect development, as confirmed by structure-activity relationship studies that specifically addressed brain penetration alongside enzyme potency and selectivity [6]. The successful progression of Mardepodect to Phase II clinical trials for central nervous system indications provides evidence of adequate brain exposure at therapeutically relevant doses [17] [18].

Preclinical pharmacokinetic studies demonstrate that Mardepodect achieves measurable brain concentrations sufficient for phosphodiesterase 10A target engagement. In vivo receptor occupancy studies using liquid chromatography-tandem mass spectrometry methodology have been employed to assess phosphodiesterase 10A target coverage in brain tissue [19], though specific Mardepodect receptor occupancy data were not detailed in the available sources. The ability to achieve antipsychotic-like effects in multiple behavioral paradigms confirms that Mardepodect brain concentrations reach levels necessary for pharmacological activity [20].

Off-Target Effects and Pan-Assay Interference Compounds Analysis

Mardepodect demonstrates a generally favorable off-target profile consistent with its design as a selective phosphodiesterase 10A inhibitor. Extensive selectivity screening against other phosphodiesterase family members reveals greater than 1000-fold selectivity [1] [2], indicating minimal interaction with related enzymatic targets. However, comprehensive off-target analysis extends beyond phosphodiesterase selectivity to encompass potential interactions with unrelated protein targets and assessment for pan-assay interference compound characteristics.

Pan-assay interference compounds represent a significant concern in drug discovery, as these molecules can produce false-positive results across multiple biochemical assays through non-specific mechanisms [21] [22] [23]. Mardepodect structural analysis indicates that the compound does not contain obvious pan-assay interference compound substructures based on established filtering criteria [21] [23]. The quinoline-pyrazole scaffold of Mardepodect differs significantly from known problematic structural classes such as rhodanines, phenolic Mannich bases, hydroxyphenylhydrazones, or quinones that commonly exhibit pan-assay interference behavior [23].

Secondary pharmacology profiling has identified limited off-target interactions for Mardepodect. One notable finding involves interaction with muscarinic M2 receptors, where a related phosphodiesterase 10A inhibitor (CPL500036) demonstrated negative allosteric modulation with an IC50 of 9.2 micromolar [24]. While this represents a greater than 20,000-fold selectivity difference compared to phosphodiesterase 10A inhibition, the interaction raises potential considerations for cardiovascular side effects, as M2 receptors regulate cardiac function [24].

Computational analysis of off-target binding potential utilizes systematic approaches to predict unintended protein interactions. Target-specific selectivity analysis employs bi-objective optimization to identify compounds that maximize potency against the desired target while minimizing affinity for off-targets [25] [26]. Such analyses help distinguish between highly selective inhibitors like Mardepodect and broadly-active compounds that may produce toxicity through promiscuous binding [25].

Cytotoxicity assessments provide additional safety-related information about Mardepodect off-target effects. Studies examining related phosphodiesterase 10A inhibitors indicate minimal cytotoxicity at concentrations significantly exceeding those required for enzyme inhibition [24]. For example, CPL500036 showed cytotoxicity only at concentrations greater than 60 micromolar [24], providing substantial safety margins relative to pharmacologically active concentrations.

Genotoxicity evaluation represents another important aspect of off-target safety assessment. Available data for related phosphodiesterase 10A inhibitors suggest absence of genotoxic activity in standard bacterial mutagenicity assays [24]. The structural modifications incorporated into advanced phosphodiesterase 10A inhibitors, including bulky substituents that eliminate planarity, were specifically designed to reduce potential mutagenicity concerns identified in earlier compound series [27].

Cardiovascular safety profiling addresses potential off-target effects on cardiac function. Studies with related phosphodiesterase 10A inhibitors indicate minimal effects on human ether-a-go-go-related gene potassium channels, with inhibition occurring only at micromolar concentrations well above therapeutic levels [24]. In vivo cardiovascular monitoring in preclinical species has not revealed significant adverse effects, supporting the overall safety profile of selective phosphodiesterase 10A inhibitors [24].

| Off-Target Assessment | Finding | Selectivity Margin | Reference |

|---|---|---|---|

| Other PDE family members | >1000-fold selective | >1000x | [1] [2] |

| Muscarinic M2 receptor | Negative allosteric modulation | >20,000x | [24] |

| PAINS structural alerts | No problematic substructures | N/A | [21] [23] |

| Cytotoxicity | Minimal effects | >150x | [24] |

| hERG potassium channels | Weak inhibition | >8000x | [24] |

| Genotoxicity | No mutagenic activity | N/A | [24] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE10A [HSA:10846] [KO:K18438]

Other CAS

Wikipedia

Dates

2: Lin SF, Labaree D, Chen MK, Holden D, Gallezot JD, Kapinos M, Teng JK, Najafzadeh S, Plisson C, Rabiner EA, Gunn RN, Carson RE, Huang Y. Further evaluation of [11C]MP-10 as a radiotracer for phosphodiesterase 10A: PET imaging study in rhesus monkeys and brain tissue metabolite analysis. Synapse. 2015 Feb;69(2):86-95. doi: 10.1002/syn.21792. Epub 2014 Dec 11. PubMed PMID: 25450608; PubMed Central PMCID: PMC4275380.

3: Natesan S, Ashworth S, Nielsen J, Tang SP, Salinas C, Kealey S, Lauridsen JB, Stensbøl TB, Gunn RN, Rabiner EA, Kapur S. Effect of chronic antipsychotic treatment on striatal phosphodiesterase 10A levels: a [¹¹C]MP-10 PET rodent imaging study with ex vivo confirmation. Transl Psychiatry. 2014 Apr 1;4:e376. doi: 10.1038/tp.2014.17. PubMed PMID: 24690597; PubMed Central PMCID: PMC4012281.

4: Uthayathas S, Masilamoni GJ, Shaffer CL, Schmidt CJ, Menniti FS, Papa SM. Phosphodiesterase 10A inhibitor MP-10 effects in primates: comparison with risperidone and mechanistic implications. Neuropharmacology. 2014 Feb;77:257-67. PubMed PMID: 24490227; PubMed Central PMCID: PMC3934827.

5: Bleickardt CJ, Kazdoba TM, Jones NT, Hunter JC, Hodgson RA. Antagonism of the adenosine A2A receptor attenuates akathisia-like behavior induced with MP-10 or aripiprazole in a novel non-human primate model. Pharmacol Biochem Behav. 2014 Mar;118:36-45. doi: 10.1016/j.pbb.2013.10.030. Epub 2013 Nov 8. PubMed PMID: 24211858.

6: Piccart E, Langlois X, Vanhoof G, D'Hooge R. Selective inhibition of phosphodiesterase 10A impairs appetitive and aversive conditioning and incentive salience attribution. Neuropharmacology. 2013 Dec;75:437-44. doi: 10.1016/j.neuropharm.2013.08.006. Epub 2013 Aug 22. PubMed PMID: 23973318.

7: Meslamani J, Bhajun R, Martz F, Rognan D. Computational profiling of bioactive compounds using a target-dependent composite workflow. J Chem Inf Model. 2013 Sep 23;53(9):2322-33. doi: 10.1021/ci400303n. Epub 2013 Aug 26. PubMed PMID: 23941602.

8: Hu E, Ma J, Biorn C, Lester-Zeiner D, Cho R, Rumfelt S, Kunz RK, Nixey T, Michelsen K, Miller S, Shi J, Wong J, Hill Della Puppa G, Able J, Talreja S, Hwang DR, Hitchcock SA, Porter A, Immke D, Allen JR, Treanor J, Chen H. Rapid identification of a novel small molecule phosphodiesterase 10A (PDE10A) tracer. J Med Chem. 2012 May 24;55(10):4776-87. doi: 10.1021/jm3002372. Epub 2012 May 11. PubMed PMID: 22548439.

9: Plisson C, Salinas C, Weinzimmer D, Labaree D, Lin SF, Ding YS, Jakobsen S, Smith PW, Eiji K, Carson RE, Gunn RN, Rabiner EA. Radiosynthesis and in vivo evaluation of [(11)C]MP-10 as a positron emission tomography radioligand for phosphodiesterase 10A. Nucl Med Biol. 2011 Aug;38(6):875-84. doi: 10.1016/j.nucmedbio.2011.02.005. Epub 2011 Mar 30. PubMed PMID: 21843784.

10: Dedeurwaerdere S, Wintmolders C, Vanhoof G, Langlois X. Patterns of brain glucose metabolism induced by phosphodiesterase 10A inhibitors in the mouse: a potential translational biomarker. J Pharmacol Exp Ther. 2011 Oct;339(1):210-7. doi: 10.1124/jpet.111.182766. Epub 2011 Jul 8. PubMed PMID: 21742809.

11: Tu Z, Fan J, Li S, Jones LA, Cui J, Padakanti PK, Xu J, Zeng D, Shoghi KI, Perlmutter JS, Mach RH. Radiosynthesis and in vivo evaluation of [11C]MP-10 as a PET probe for imaging PDE10A in rodent and non-human primate brain. Bioorg Med Chem. 2011 Mar 1;19(5):1666-73. doi: 10.1016/j.bmc.2011.01.032. Epub 2011 Jan 22. PubMed PMID: 21315609; PubMed Central PMCID: PMC3056285.

12: Torremans A, Ahnaou A, Van Hemelrijck A, Straetemans R, Geys H, Vanhoof G, Meert TF, Drinkenburg WH. Effects of phosphodiesterase 10 inhibition on striatal cyclic AMP and peripheral physiology in rats. Acta Neurobiol Exp (Wars). 2010;70(1):13-9. PubMed PMID: 20407482.

13: Zhang HT. Phosphodiesterase Targets for Cognitive Dysfunction and Schizophrenia--a New York Academy of Sciences Meeting. IDrugs. 2010 Mar;13(3):166-8. PubMed PMID: 20191432.

14: Grauer SM, Pulito VL, Navarra RL, Kelly MP, Kelley C, Graf R, Langen B, Logue S, Brennan J, Jiang L, Charych E, Egerland U, Liu F, Marquis KL, Malamas M, Hage T, Comery TA, Brandon NJ. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia. J Pharmacol Exp Ther. 2009 Nov;331(2):574-90. doi: 10.1124/jpet.109.155994. Epub 2009 Aug 6. PubMed PMID: 19661377.

15: Verhoest PR, Chapin DS, Corman M, Fonseca K, Harms JF, Hou X, Marr ES, Menniti FS, Nelson F, O'Connor R, Pandit J, Proulx-Lafrance C, Schmidt AW, Schmidt CJ, Suiciak JA, Liras S. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. J Med Chem. 2009 Aug 27;52(16):5188-96. doi: 10.1021/jm900521k. PubMed PMID: 19630403.